2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;azane is a complex organic compound notable for its unique structure and potential applications in various scientific fields. This compound is classified as an amino acid derivative with a phosphonomethyl group, which contributes to its biochemical properties and potential utility in medicinal chemistry and agricultural applications.
This compound can be synthesized through various chemical methods, often involving multi-step reactions that incorporate phosphonylation and amination processes. Its structure features a chiral center, which is significant for its biological activity.
The compound belongs to the class of amino acids, specifically as a modified amino acid due to the presence of the phosphonomethyl group. It is also categorized under phosphonic acids, which are known for their utility in pharmaceuticals and as herbicides.
The synthesis of 2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid typically involves several key steps:
Technical details regarding specific reagents, solvents, and reaction conditions are essential for reproducibility in laboratory settings.
The molecular structure of 2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid can be represented as follows:
c1cc(ccc1C[C@@H](C(=O)O)N)CP(=O)(O)OThe compound features a chiral center at the propanoic acid moiety, which is crucial for its biological interactions. The presence of both aromatic rings and functional groups such as carboxylic acid and phosphonic acid contributes to its chemical reactivity and solubility characteristics.
The compound can participate in several chemical reactions:
Technical details regarding reaction conditions, yields, and purification methods are vital for understanding the practical applications of these reactions.
The mechanism of action for 2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid primarily involves its interaction with biological targets, such as enzymes or receptors:
Data on binding affinities and kinetic parameters would provide insights into its efficacy as a pharmaceutical agent.
Relevant data from analytical techniques such as Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry would further elucidate these properties.
2-Amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid has potential applications in:
CAS No.: 112514-54-2
CAS No.: 154933-56-9
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: